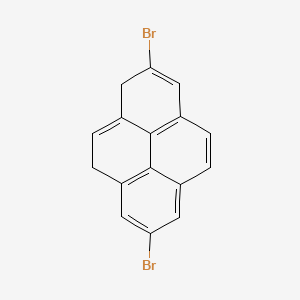
Ro 27-3225 trifluoroacetate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ro 27-3225 trifluoroacetate salt is a selective melanocortin MC4 receptor agonist. This compound has shown significant potential in various scientific and medical applications due to its ability to interact with specific receptors in the body. It is known for its role in reversing hemorrhagic shock, reducing multiple organ damage, and improving survival rates in experimental models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ro 27-3225 trifluoroacetate salt involves multiple steps, starting with the preparation of the peptide backbone. The process typically includes the following steps:
Peptide Synthesis: The peptide sequence Butir-His-D-Phe-Arg-Trp-Sar-NH2 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers.
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale HPLC systems for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Ro 27-3225 trifluoroacetate salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: The tryptophan residue in the peptide can undergo oxidation under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or HATU.
Major Products Formed
The major product formed from these reactions is the purified peptide this compound, with a molecular weight of 784.91 (free base basis) .
Applications De Recherche Scientifique
Ro 27-3225 trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and receptor-ligand interactions.
Biology: Investigated for its role in modulating melanocortin receptors, particularly MC4 and MC1 receptors.
Medicine: Explored for its potential therapeutic effects in conditions like hemorrhagic shock, multiple organ failure, and obesity.
Industry: Utilized in the development of new drugs targeting melanocortin receptors.
Mécanisme D'action
Ro 27-3225 trifluoroacetate salt exerts its effects by selectively binding to melanocortin MC4 receptors. This binding activates intracellular signaling pathways that lead to various physiological responses. The compound also shows some activity at the MC1 receptor, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- UM-164 trifluoroacetate salt
- PL405 trifluoroacetate salt
- UNC3866 trifluoroacetate salt
Comparison
Ro 27-3225 trifluoroacetate salt is unique due to its high selectivity for the MC4 receptor and its ability to reverse hemorrhagic shock and reduce multiple organ damage. While similar compounds like UM-164 and PL405 also target melanocortin receptors, Ro 27-3225’s specific activity profile and therapeutic potential make it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C39H52N12O6 |
|---|---|
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-(butanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C39H52N12O6/c1-3-10-34(53)47-31(19-26-21-43-23-46-26)37(56)49-30(17-24-11-5-4-6-12-24)36(55)48-29(15-9-16-44-39(41)42)35(54)50-32(38(57)51(2)22-33(40)52)18-25-20-45-28-14-8-7-13-27(25)28/h4-8,11-14,20-21,23,29-32,45H,3,9-10,15-19,22H2,1-2H3,(H2,40,52)(H,43,46)(H,47,53)(H,48,55)(H,49,56)(H,50,54)(H4,41,42,44)/t29-,30-,31-,32-/m0/s1 |
Clé InChI |
NINOPZAAGJJNAR-YDPTYEFTSA-N |
SMILES isomérique |
CCCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |
SMILES canonique |
CCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N(C)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)
![4-methoxybenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12040996.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)



![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)



![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)

![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

